molecular formula C8H10N2O2 B008912 2-amino-N-hydroxy-2-phenylacetamide CAS No. 105985-16-8

2-amino-N-hydroxy-2-phenylacetamide

Cat. No.: B008912
CAS No.: 105985-16-8
M. Wt: 166.18 g/mol
InChI Key: GCRNUSPMADOFNN-UHFFFAOYSA-N
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Description

2-amino-N-hydroxy-2-phenylacetamide is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • It has been identified as a novel muscarinic M(3) receptor antagonist with potential for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).

  • Derivatives of 2-amino-N-hydroxy-2-phenylacetamide show inhibitory activity on detrusor contraction with less mydriatic activity, suggesting their use in treating overactive detrusor (Take et al., 1992).

  • 2-Amino-N-decylacetamide, a related compound, is a potential corrosion inhibitor for mild steel in aqueous hydrochloric acid solution (Gómez et al., 2005).

  • N-(2-hydroxy phenyl) acetamide, another related compound, exhibits promising anti-arthritic properties and effectively reduces body weight and paw edema volume in adjuvant-induced arthritis rats (Jawed et al., 2010).

  • 2-Phenylisopropyl and t-butyl trichloroacetamidates are useful reagents for esterification of N-protected amino acids under mild neutral conditions, highlighting their utility in chemical synthesis (Thierry et al., 1998).

  • ZnO-NP catalyzed Ugi type three-component reaction for synthesizing 2-arylamino-2-phenylacetimidamide is efficient, high yielding, and environmentally friendly (Kumar et al., 2013).

  • Phenylacetate, a related compound, might offer a new approach to treating some hematopoietic neoplasms and severe hemoglobinopathies (Samid et al., 1992).

  • 2-Phenylacetamide (PA) shows estrogen-like effects and could be used for treating perimenopause syndrome (Zeng et al., 2018).

  • The combination of these substances with aminoglycosides may offer a therapeutic alternative to bacterial resistance and the reduction of side effects (Figueredo et al., 2020).

  • The compounds possess broad-spectrum antibacterial and antifungal activities against various pathogens (Ertan et al., 2007).

Safety and Hazards

The safety and hazards associated with 2-amino-N-hydroxy-2-phenylacetamide are not well-documented. It’s important to handle all chemical compounds with care and use appropriate safety measures .

Properties

IUPAC Name

2-amino-N-hydroxy-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(11)10-12)6-4-2-1-3-5-6/h1-5,7,12H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRNUSPMADOFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370685
Record name 2-amino-N-hydroxy-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105985-16-8
Record name 2-amino-N-hydroxy-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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